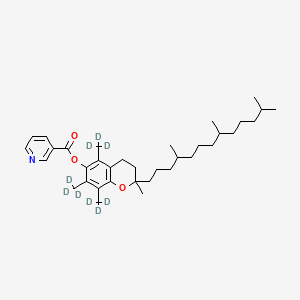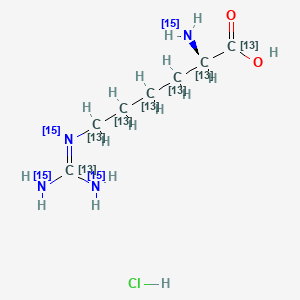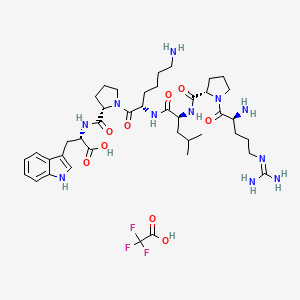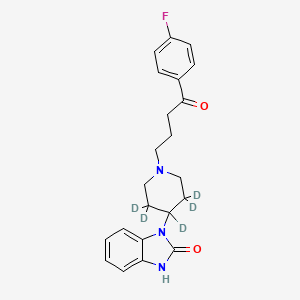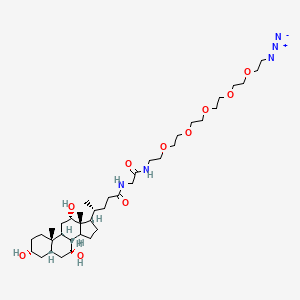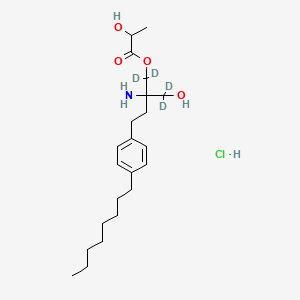
Fingolimod Mono-lactate-d4 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fingolimod Mono-lactate-d4 (hydrochloride) is a deuterium-labeled derivative of Fingolimod Mono-lactate hydrochloride. Deuterium labeling involves the incorporation of stable heavy isotopes of hydrogen into drug molecules, which can significantly affect the pharmacokinetic and metabolic profiles of the drugs . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Méthodes De Préparation
The preparation of Fingolimod Mono-lactate-d4 (hydrochloride) involves the synthesis of Fingolimod Mono-lactate followed by deuterium labeling. The synthetic route typically includes the following steps:
Analyse Des Réactions Chimiques
Fingolimod Mono-lactate-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
Fingolimod Mono-lactate-d4 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer for quantitation during the drug development process.
Biology: Studied for its effects on various biological pathways and processes.
Medicine: Investigated for its potential therapeutic effects in diseases such as multiple sclerosis, Alzheimer’s disease, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
Fingolimod Mono-lactate-d4 (hydrochloride) exerts its effects through the modulation of sphingosine 1-phosphate receptors (S1PRs). The active metabolite, fingolimod-phosphate, acts on these receptors to bring about an array of pharmacological effects. These include the sequestration of lymphocytes in lymph nodes, thereby preventing them from contributing to an autoimmune reaction . Additionally, fingolimod induces apoptosis, autophagy, cell cycle arrest, and epigenetic regulations .
Comparaison Avec Des Composés Similaires
Fingolimod Mono-lactate-d4 (hydrochloride) is unique due to its deuterium labeling, which can significantly affect its pharmacokinetic and metabolic profiles. Similar compounds include:
Fingolimod Mono-lactate hydrochloride: The non-deuterated version of the compound.
Fingolimod-phosphate: The active metabolite of fingolimod.
Other sphingosine 1-phosphate receptor modulators: Compounds that act on the same molecular targets but may have different pharmacokinetic and metabolic profiles
Propriétés
Formule moléculaire |
C22H38ClNO4 |
|---|---|
Poids moléculaire |
420.0 g/mol |
Nom IUPAC |
[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] 2-hydroxypropanoate;hydrochloride |
InChI |
InChI=1S/C22H37NO4.ClH/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-22(23,16-24)17-27-21(26)18(2)25;/h10-13,18,24-25H,3-9,14-17,23H2,1-2H3;1H/i16D2,17D2; |
Clé InChI |
MAFNGOOPRPXFLL-ZBLPOJTCSA-N |
SMILES isomérique |
[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])OC(=O)C(C)O)N)O.Cl |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C(C)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


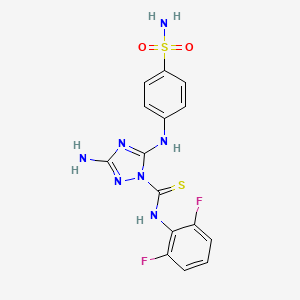
![N-[(1s)-1-(2-Chloro-6-Fluorophenyl)ethyl]-5-Cyano-1-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B12423702.png)
![(3S)-1'-[3-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine](/img/structure/B12423703.png)
![(2R,3R)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]butan-2-ol;hydrochloride](/img/structure/B12423707.png)
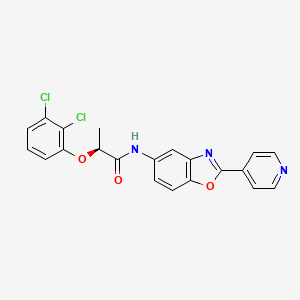
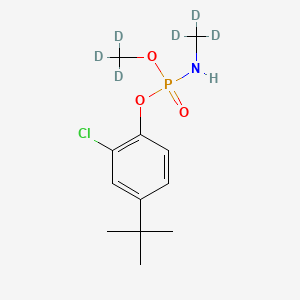
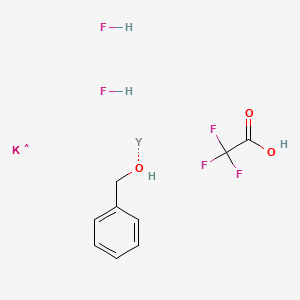
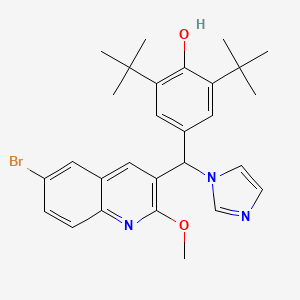
![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea](/img/structure/B12423748.png)
